4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole
Description
4-(Chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole (CAS: 2092050-34-3) is a pyrazole derivative characterized by a chloromethyl group at position 4, a propargyl (prop-2-yn-1-yl) substituent at position 1, and a thiophen-2-yl moiety at position 3. Its molecular formula is C₉H₈ClN₂S, with a molecular weight of 226.69 g/mol. Pyrazole derivatives are widely studied for their diverse applications in medicinal chemistry and materials science due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .
Safety Profile: The compound is classified as flammable, corrosive, and toxic, requiring storage in dry, ventilated conditions away from heat and incompatible substances .
Properties
IUPAC Name |
4-(chloromethyl)-1-prop-2-ynyl-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c1-2-5-14-8-9(7-12)11(13-14)10-4-3-6-15-10/h1,3-4,6,8H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFCNKFOWHUWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CC=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Ring
The pyrazole core is typically constructed via the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound under acidic or basic conditions. This well-established method forms the five-membered pyrazole ring with two adjacent nitrogen atoms.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Pyrazole ring formation | Hydrazine derivative + 1,3-dicarbonyl compound (e.g., acetylacetone) | Acidic or basic medium, reflux or room temperature | Reaction monitored by TLC; solvent choice affects rate and selectivity |
This step yields the unsubstituted pyrazole intermediate, which serves as the scaffold for further functionalization.
Introduction of the Thiophen-2-yl Group
The thiophen-2-yl substituent at position 3 of the pyrazole ring is introduced via cross-coupling reactions. The Suzuki-Miyaura or Stille coupling reactions are commonly employed, using thiophen-2-yl boronic acid or stannane derivatives with halogenated pyrazole intermediates.
| Step | Reagents | Catalyst | Conditions | Notes |
|---|---|---|---|---|
| Thiophen-2-yl introduction | Halogenated pyrazole + thiophen-2-yl boronic acid | Pd(0) catalyst (e.g., Pd(PPh3)4) | Base (e.g., K2CO3), solvent (THF or dioxane), reflux or 80-100°C | Reaction monitored by TLC or HPLC; inert atmosphere (N2 or Ar) recommended |
This method allows regioselective coupling, preserving the pyrazole core and enabling further modifications.
Incorporation of the Prop-2-yn-1-yl Group
The propargyl group at the N1 position is introduced typically through Sonogashira coupling or direct alkylation:
- Sonogashira coupling: Reaction of a halogenated pyrazole intermediate with terminal alkyne (propargyl derivative) in the presence of Pd(0) and Cu(I) co-catalysts.
- Alkylation: Direct nucleophilic substitution of the pyrazole nitrogen with propargyl bromide or chloride under basic conditions.
| Step | Reagents | Catalyst/Base | Conditions | Notes |
|---|---|---|---|---|
| Propargyl group introduction | Halogenated pyrazole + terminal alkyne (propargyl) | Pd(0), CuI, base (Et3N or K2CO3) | Solvent (THF, DMF), 50-80°C, inert atmosphere | Sonogashira coupling preferred for higher selectivity and yields |
This step introduces the alkyne functionality essential for further click chemistry applications.
Chloromethyl Group Installation
The chloromethyl group at position 4 is introduced via chloromethylation, often using formaldehyde and hydrochloric acid or chloromethylating agents such as chloromethyl iodide under controlled conditions.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Chloromethylation | Formaldehyde + HCl or ClCH2I | Acidic medium, low temperature to room temperature | Reaction monitored by TLC; control of HCl concentration critical to avoid over-chloromethylation |
Alternatively, alkylation of a hydroxymethyl intermediate with thionyl chloride or other chlorinating agents can be employed.
In some protocols, chloromethylation is performed after the installation of the thiophen-2-yl and propargyl groups to avoid side reactions.
Industrial and Scale-Up Considerations
For industrial-scale synthesis, the above routes are optimized by:
- Using continuous flow reactors to improve heat and mass transfer.
- Employing high-throughput screening to optimize catalysts and solvents.
- Utilizing greener solvents and minimizing hazardous reagents.
- Implementing rigorous purification steps such as column chromatography and recrystallization.
These optimizations improve yield, purity, and safety profiles for large-scale production.
Summary Table of Preparation Steps
| Step No. | Synthetic Step | Key Reagents | Catalyst/Base | Conditions | Purpose |
|---|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl | Acid/base | Reflux or RT | Construct pyrazole core |
| 2 | Thiophen-2-yl group introduction | Halogenated pyrazole + thiophen-2-yl boronic acid | Pd(0) | 80-100°C, inert atmosphere | Attach thiophen-2-yl substituent |
| 3 | Propargyl group incorporation | Halogenated pyrazole + propargyl alkyne | Pd(0), CuI, base | 50-80°C, inert atmosphere | Install prop-2-yn-1-yl group |
| 4 | Chloromethylation | Formaldehyde + HCl or ClCH2I | Acidic medium | 0°C to RT | Introduce chloromethyl group |
Analytical and Purification Methods
- Purification: Column chromatography using silica gel with ethyl acetate/hexane gradients.
- Structural confirmation: ¹H and ¹³C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction.
- Reaction monitoring: Thin-layer chromatography (TLC) with appropriate solvent systems (e.g., dichloromethane/methanol 95:5 v/v).
These methods ensure the purity and structural integrity of the final compound.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound may undergo oxidation or reduction under appropriate conditions.
Coupling reactions: The prop-2-yn-1-yl group can participate in coupling reactions, such as Sonogashira coupling.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield derivatives with various functional groups replacing the chloromethyl group.
Scientific Research Applications
4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Halogen Effects : Bromine at position 4 (vs. chlorine) increases molecular weight and may enhance leaving-group reactivity in substitution reactions .
- Aromatic vs.
- Functional Group Utility : The azidomethyl group in CAS 2098086-84-9 enables applications in bioorthogonal chemistry (e.g., click reactions) .
Biological Activity
4-(Chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, characterized by its unique five-membered heterocyclic structure. This compound exhibits a range of potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The presence of the chloromethyl, prop-2-yn-1-yl, and thiophen-2-yl groups contributes to its diverse chemical properties and biological interactions.
The molecular formula of this compound is with a molecular weight of approximately 236.72 g/mol. The structural components of this compound are crucial for its biological activity, particularly the thiophen ring which may enhance interactions with biological targets due to its unique electronic properties.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors in biological systems. Preliminary studies suggest that this compound may influence various biochemical pathways through binding to target proteins, leading to potential pharmacological effects such as anti-inflammatory and antimicrobial activities .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. A study found that certain pyrazole derivatives demonstrated up to 93% inhibitory activity against interleukin (IL) markers at concentrations comparable to standard drugs like dexamethasone .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in several studies. For example, derivatives have been tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and IL-6 production. One study reported that specific pyrazole derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, indicating a promising therapeutic application in inflammatory diseases .
Anticancer Activity
Preliminary findings suggest that 4-(chloromethyl)-1-(prop-2-yn-1-yld)-3-(thiophen-2-yld)-1H-pyrazole may possess anticancer properties. Pyrazole derivatives have been explored for their ability to induce apoptosis in cancer cell lines, although specific studies on this compound are still limited. The unique structure may allow for selective targeting of cancerous cells while minimizing effects on normal cells.
Comparative Analysis with Similar Compounds
The biological activity of 4-(chloromethyl)-1-(prop-2-yn-1-yld)-3-(thiophen -2 -yld)-1H-pyrazole can be contrasted with other structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-(Chloromethyl)-1-(prop-2-yn-1-yld)-3-(phenyl)-1H-pyrazole | Contains a phenyl group instead of thiophen | Lacks unique electronic properties imparted by thiophen |
| 4-(Bromomethyl)-1-(prop-2-yne -3 -yld)-3-(thiophen -3 -yld) - 1H - pyrazole | Bromomethyl group instead of chloromethyl | Different reactivity due to bromine's size and electronegativity |
| 4-Methyl - 1 - (prop - 2 - yn - 1 - yld) - 3 - (thiophen - 2 - yld) - 1H-pyrazole | Methyl substitution at position 4 | Altered steric and electronic properties compared to the chloromethyl variant |
This table illustrates how variations in the substituents can significantly influence the biological activity and interaction mechanisms of pyrazole derivatives.
Case Studies
Several studies have investigated the biological activities associated with pyrazole derivatives, providing insights into their therapeutic potential:
Study on Anti-inflammatory Activity : A series of novel pyrazole derivatives were synthesized and tested for anti-inflammatory effects using carrageenan-induced edema models in rats. Compounds demonstrated significant reductions in edema comparable to indomethacin, a standard anti-inflammatory drug .
Antimicrobial Screening : Various pyrazole compounds were screened against multiple bacterial strains, revealing promising results for inhibiting growth at low concentrations. Specific derivatives exhibited higher efficacy than traditional antibiotics like ampicillin .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole?
The synthesis typically involves Claisen-Schmidt condensation and functional group modification strategies. For example:
- Step 1 : Condensation of substituted aldehydes with ketones (e.g., 1-(thiophen-2-yl)ethan-1-one) using NaOH in ethanol to form chalcone intermediates .
- Step 2 : Cyclocondensation with hydrazine derivatives to generate the pyrazole core.
- Step 3 : Introduction of the chloromethyl group via nucleophilic substitution or alkylation reactions. For instance, 4-(chloromethyl) derivatives are often synthesized by reacting pyrazole intermediates with chloromethylating agents (e.g., CH₂Cl₂ under basic conditions) .
Key characterization tools : ¹H/¹³C NMR (to confirm substitution patterns), IR (to track functional groups like C-Cl at ~700 cm⁻¹), and mass spectrometry .
Q. How is the structural uniqueness of this compound validated against similar pyrazole derivatives?
- X-ray crystallography is the gold standard for unambiguous structural confirmation. Software like SHELXL (for refinement) and Mercury (for visualization) are used to analyze bond lengths, angles, and packing patterns .
- Comparative spectral analysis : Discrepancies in NMR chemical shifts (e.g., thiophene protons at δ 7.24–7.92 vs. phenyl protons) and IR absorption bands distinguish it from analogs lacking the chloromethyl or propargyl groups .
Advanced Research Questions
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
- Multi-dimensional NMR : Use 2D experiments (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC can correlate the chloromethyl proton (δ ~4.5) with adjacent carbons .
- Cross-validation with computational chemistry : Optimize the structure using DFT calculations (e.g., Gaussian) and compare simulated IR/NMR spectra with experimental data.
- Single-crystal X-ray diffraction : Resolve ambiguities by determining the exact spatial arrangement of substituents .
Q. What strategies optimize reaction yields in the presence of steric hindrance from the propargyl group?
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Catalysis : Employ Cu(I) catalysts to facilitate alkyne-azide cycloaddition if further functionalization is needed .
- Temperature control : Lower reaction temperatures (0–5°C) reduce side reactions from reactive intermediates .
Q. How are computational docking studies designed to predict biological activity for this compound?
- Target selection : Prioritize proteins with pyrazole-binding pockets (e.g., tyrosine kinases, PDB ID: 4XG7) .
- Protocol :
- Prepare the ligand (optimize geometry, assign charges).
- Validate the docking method by re-docking a co-crystallized ligand (RMSD < 2.0 Å acceptable).
- Score poses using force fields (e.g., London dG) and analyze binding interactions (e.g., hydrogen bonds with thiophene sulfur) .
Q. What crystallographic challenges arise from the chloromethyl and propargyl substituents?
- Disorder : Flexible chloromethyl groups may require anisotropic displacement parameter (ADP) refinement in SHELXL .
- Twinned crystals : Use PLATON or ROTAX to detect twinning and apply twin-law corrections during data processing .
- Weak diffraction : Prioritize low-temperature (100 K) data collection to mitigate radiation damage .
Methodological Considerations
Q. How to address solubility issues in biological assays?
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via post-synthetic modification .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- HPLC-MS : Detect chlorinated byproducts (e.g., dichloromethyl derivatives) using reverse-phase C18 columns and ESI+ ionization.
- Elemental analysis : Verify purity by comparing experimental vs. theoretical C/H/N percentages .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational and experimental biological activity?
- Re-evaluate docking parameters : Adjust protonation states of active-site residues (e.g., histidine tautomers).
- Experimental validation : Perform enzyme inhibition assays (e.g., IC₅₀ determination) to confirm computational predictions .
Q. What causes variability in reaction outcomes during scale-up?
- Heat transfer inefficiencies : Use jacketed reactors for exothermic steps (e.g., cyclocondensation).
- Oxygen sensitivity : Purge propargyl-containing reactions with nitrogen to prevent alkyne oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
